N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a butanamide chain at position 2. The butanamide moiety is further modified with a sulfanyl-linked 4-methyl-1,2,4-triazole ring. The methoxy group enhances lipophilicity and electronic effects, while the triazole-thiadiazole hybrid system may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-4-12(25-16-21-17-9-22(16)2)13(23)18-15-20-19-14(26-15)10-5-7-11(24-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAGJANMGIOBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 370.46 g/mol. The structure features a thiadiazole ring substituted with a methoxyphenyl group and a triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 370.46 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Thiadiazole derivatives have shown significant anticancer properties. For instance, a study reported that compounds containing the thiadiazole structure inhibited cell proliferation in various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) with IC50 values indicating potent activity . The mechanisms of action include the inhibition of DNA synthesis and modulation of key signaling pathways involved in tumor growth.
Case Study:
A recent investigation into similar thiadiazole derivatives demonstrated their efficacy against cancer cells by targeting specific kinases involved in tumorigenesis. The study highlighted that derivatives with a similar structural framework exhibited IC50 values as low as 4.37 µM against HepG2 cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens including bacteria and fungi.
Research Findings:
Research has shown that compounds with thiadiazole rings possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival by binding to their active sites.
- Receptor Modulation : It can modulate receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can bind to DNA and inhibit replication processes essential for cancer cell proliferation .
Comparative Analysis
The biological activities of this compound can be compared with other known thiadiazole derivatives:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| N-[5-(Trifluoromethyl)-1,3,4-thiadiazol] | 6.5 µM | Moderate against E. coli |
| N-(5-(Methoxyphenyl)-1,3,4-thiadiazol) | 5.0 µM | Strong against S. aureus |
| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol] | < 5 µM | Significant against multiple pathogens |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit bacterial growth and show antifungal activity. The specific compound has been evaluated for its effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide has also been investigated for its anticancer effects. Preliminary studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. This suggests its potential utility in cancer therapy .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs .
Material Science Applications
Synthesis of Novel Materials
The unique structural features of this compound allow for its use in synthesizing novel materials with specific properties. For example, it can be incorporated into polymers or composites to enhance mechanical strength or thermal stability. Research has focused on the incorporation of such compounds into nanomaterials for applications in electronics and photonics .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters reported that this compound inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and apoptosis. The study highlighted the compound's ability to modulate key signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Key Observations:
Electron-Donating vs. In contrast, nitro (e.g., ) or chloro (e.g., ) substituents withdraw electrons, altering binding affinity and reactivity . The trifluoromethyl group in offers strong electronegativity and lipophilicity, which may enhance membrane permeability but complicate synthetic routes .
Triazole-thiadiazole hybrids (target compound, ) enable diverse binding modes, as seen in kinase inhibitors and antimicrobial agents .
Spectral Analysis:
- IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹) confirm the thione tautomer in the triazole-sulfanyl group, consistent with related triazole-thiadiazole hybrids .
- NMR : Expected signals include:
- δ 3.8–4.0 ppm (OCH3 of 4-methoxyphenyl).
- δ 2.5–3.0 ppm (CH2 groups in butanamide).
- δ 7.2–8.1 ppm (aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
